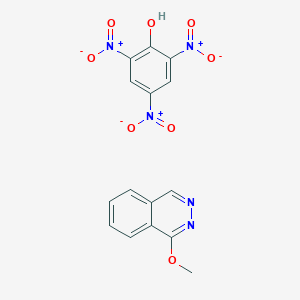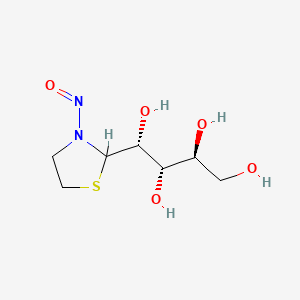
1,2,3,4-Butanetetrol, 1-(3-nitroso-2-thiazolidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Butanetetrol, 1-(3-nitroso-2-thiazolidinyl)- is a complex organic compound with a unique structure that includes a butanetetrol backbone and a nitroso-thiazolidinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Butanetetrol, 1-(3-nitroso-2-thiazolidinyl)- typically involves multiple steps. One common approach is the nitration of a precursor compound, followed by the introduction of the thiazolidinyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent reactions in specialized reactors. The process must be carefully monitored to maintain the purity and yield of the final product. Advanced techniques such as continuous flow reactors and automated control systems are often employed to optimize the production process.
化学反応の分析
Types of Reactions
1,2,3,4-Butanetetrol, 1-(3-nitroso-2-thiazolidinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions may convert the nitroso group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
1,2,3,4-Butanetetrol, 1-(3-nitroso-2-thiazolidinyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 1,2,3,4-Butanetetrol, 1-(3-nitroso-2-thiazolidinyl)- involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, affecting cellular processes. The thiazolidinyl group may interact with enzymes and proteins, influencing their activity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
Erythritol: A similar compound with a butanetetrol backbone but lacking the nitroso-thiazolidinyl group.
Threitol: Another butanetetrol derivative with different functional groups.
Uniqueness
1,2,3,4-Butanetetrol, 1-(3-nitroso-2-thiazolidinyl)- is unique due to the presence of both the nitroso and thiazolidinyl groups These functional groups confer specific chemical properties and biological activities that distinguish it from other similar compounds
特性
CAS番号 |
92134-94-6 |
|---|---|
分子式 |
C7H14N2O5S |
分子量 |
238.26 g/mol |
IUPAC名 |
(1R,2S,3S)-1-(3-nitroso-1,3-thiazolidin-2-yl)butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C7H14N2O5S/c10-3-4(11)5(12)6(13)7-9(8-14)1-2-15-7/h4-7,10-13H,1-3H2/t4-,5-,6+,7?/m0/s1 |
InChIキー |
CPLRXCSJNHIVBJ-VNEOENNNSA-N |
異性体SMILES |
C1CSC(N1N=O)[C@@H]([C@H]([C@H](CO)O)O)O |
正規SMILES |
C1CSC(N1N=O)C(C(C(CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide](/img/structure/B14356071.png)
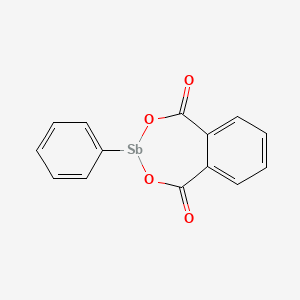
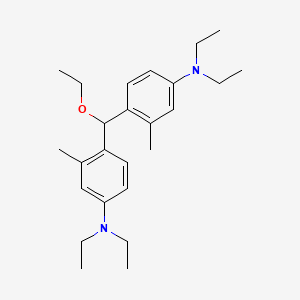
![4-{[5-(Methanesulfonyl)pentyl]oxy}benzoic acid](/img/structure/B14356079.png)
![4-[Bis(fluoromethyl)amino]benzaldehyde](/img/structure/B14356084.png)
![4-Chloro-6-{[(2-sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14356085.png)
![N-[4-(Dimethylamino)phenyl]-3-(piperidin-1-yl)propanamide](/img/structure/B14356099.png)
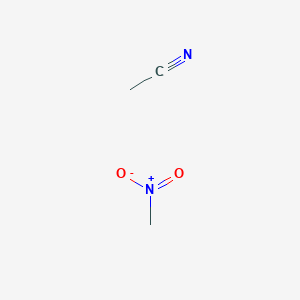
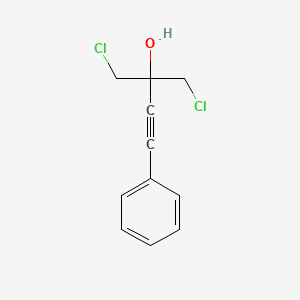
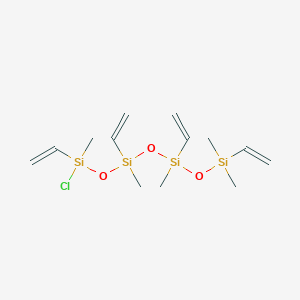
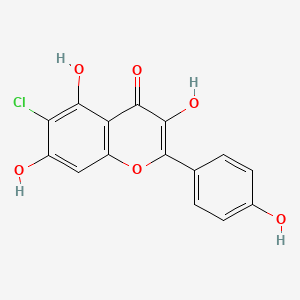
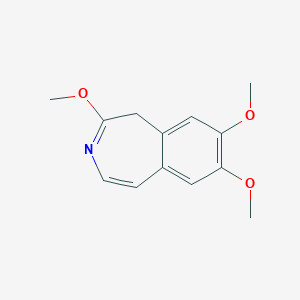
![[Bis(trimethylsilyl)methyl]phosphane](/img/structure/B14356158.png)
